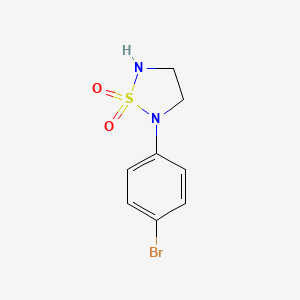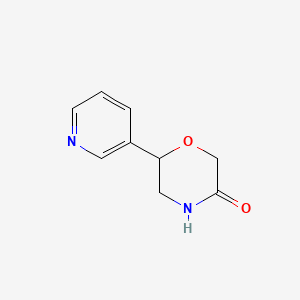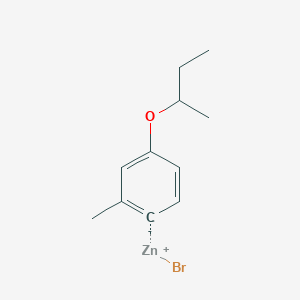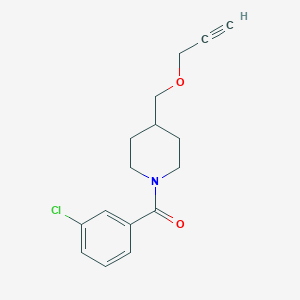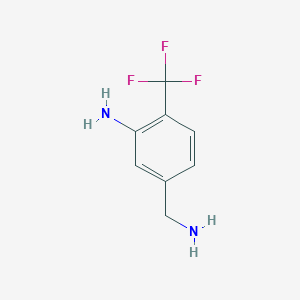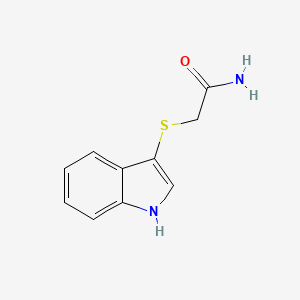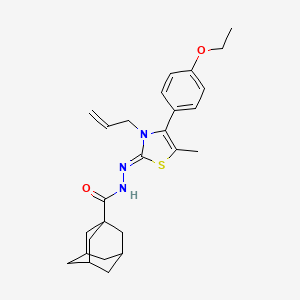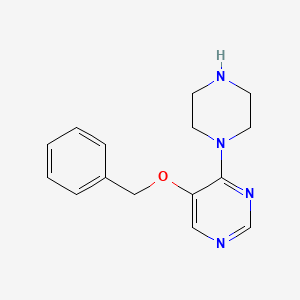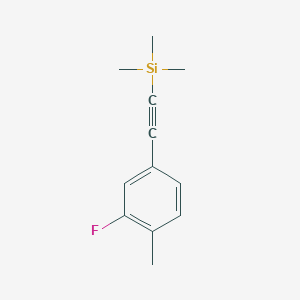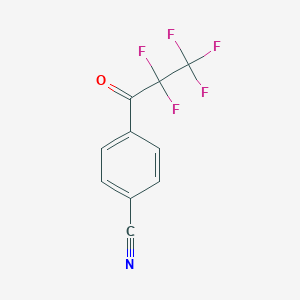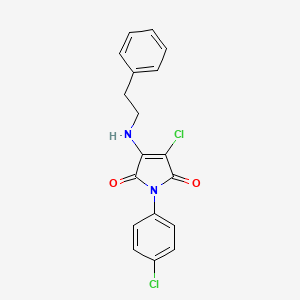
3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chloro-substituted phenyl group and a phenethylamino group attached to a pyrrole-2,5-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.
Amidation: The phenethylamino group can be introduced through an amidation reaction, where the pyrrole-2,5-dione reacts with phenethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
3-chloro-1-(4-chlorophenyl)-4-(phenylamino)-1H-pyrrole-2,5-dione: Similar structure but lacks the phenethyl group.
3-chloro-1-(4-chlorophenyl)-4-(methylamino)-1H-pyrrole-2,5-dione: Similar structure but has a methyl group instead of the phenethyl group.
Uniqueness
3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione is unique due to the presence of both chloro-substituted phenyl and phenethylamino groups, which may contribute to its distinct chemical and biological properties.
属性
分子式 |
C18H14Cl2N2O2 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC 名称 |
3-chloro-1-(4-chlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-13-6-8-14(9-7-13)22-17(23)15(20)16(18(22)24)21-11-10-12-4-2-1-3-5-12/h1-9,21H,10-11H2 |
InChI 键 |
WGIHWTGMUPKKLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Boc-3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B14869938.png)
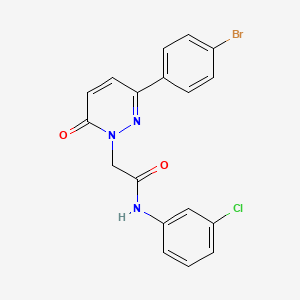
![(1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol](/img/structure/B14869946.png)

